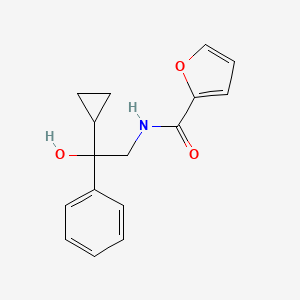
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide, also known as CCPA, is an important synthetic intermediate for the synthesis of various drugs and compounds. It is a versatile chemical compound that is used in a wide range of scientific research applications. CCPA is a relatively simple compound to synthesize and is relatively inexpensive to purchase. It has a wide range of biochemical and physiological effects, making it a useful tool for laboratory experiments. In
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide has a wide range of scientific research applications, including drug synthesis, pharmacological research, and medical device development. It is used as an intermediate in the synthesis of various drugs, such as anti-inflammatory drugs and anti-cancer drugs. It is also used to study the pharmacological effects of various compounds, such as the effects of various drugs on the human body. Additionally, it is used in the development of medical devices, such as catheters and stents.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide is not fully understood. However, it is believed to interact with various receptors in the body, such as the cannabinoid receptors, to produce its various effects. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which is responsible for the production of prostaglandins.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide has a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been shown to have an effect on the central nervous system, as it has been shown to produce sedative and anxiolytic effects. It has also been shown to possess anti-convulsant and anti-emetic properties.
Advantages and Limitations for Lab Experiments
The use of 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide in laboratory experiments has a number of advantages. It is relatively simple to synthesize, and it is relatively inexpensive to purchase. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not fully understood, and it is not known how it interacts with various receptors in the body. Additionally, it has not been extensively studied in humans, so its effects in humans are not fully known.
Future Directions
The potential future directions for 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide are numerous. For example, further research could be conducted to better understand its mechanism of action and how it interacts with various receptors in the body. Additionally, further research could be conducted to better understand its effects in humans. Additionally, further research could be conducted to explore its potential applications in drug synthesis and medical device development. Finally, further research could be conducted to explore its potential as a therapeutic agent for various diseases and disorders.
Synthesis Methods
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide can be synthesized using a variety of methods. The most common method involves the reaction of 4-chlorophenol with 2-cyclopropyl-2-hydroxy-2-phenylethyl acetate in the presence of an acid catalyst. The reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction produces a white solid product that is soluble in organic solvents.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c20-16-8-10-17(11-9-16)24-12-18(22)21-13-19(23,15-6-7-15)14-4-2-1-3-5-14/h1-5,8-11,15,23H,6-7,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRGNOUIJCBZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)COC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate](/img/structure/B6503598.png)
![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B6503615.png)
![N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503622.png)
![2-(5-methyl-1,2-oxazole-3-amido)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6503634.png)
![5-methyl-N-[4-({[2-(trifluoromethoxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503648.png)
![1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B6503655.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503660.png)



![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)
![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]acetamide](/img/structure/B6503690.png)
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6503708.png)
![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)